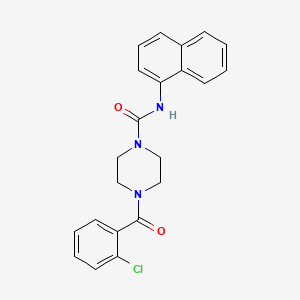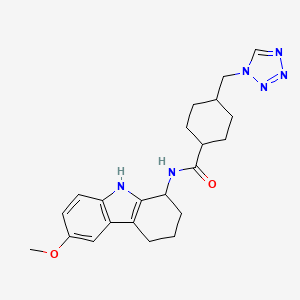![molecular formula C14H21NOS B13373218 2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide](/img/structure/B13373218.png)
2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure and the presence of a thienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thienyl group. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with thienyl ethylamine under specific conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
化学反应分析
Types of Reactions
2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the thienyl group or the cyclopropane ring.
Substitution: The compound can participate in substitution reactions, particularly at the thienyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to modified cyclopropane derivatives.
科学研究应用
2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The thienyl group may interact with biological receptors or enzymes, while the cyclopropane ring can influence the compound’s overall stability and reactivity. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2,3,3-tetramethylbutane: A structurally similar compound with a simpler alkane backbone.
Thiophene derivatives: Compounds containing the thienyl group but with different substituents or ring structures.
Uniqueness
2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide is unique due to the combination of the cyclopropane ring and the thienyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler or more common compounds.
属性
分子式 |
C14H21NOS |
|---|---|
分子量 |
251.39 g/mol |
IUPAC 名称 |
2,2,3,3-tetramethyl-N-(2-thiophen-2-ylethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H21NOS/c1-13(2)11(14(13,3)4)12(16)15-8-7-10-6-5-9-17-10/h5-6,9,11H,7-8H2,1-4H3,(H,15,16) |
InChI 键 |
FXQBYLPRYXIMGL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C)C)C(=O)NCCC2=CC=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine](/img/structure/B13373136.png)
![5-{[1-methyl-5-(3-pyridinyl)-1H-pyrazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13373142.png)

![N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13373147.png)
![Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13373160.png)
![(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxy-4-quinolinyl)methanol](/img/structure/B13373166.png)
![2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium](/img/structure/B13373168.png)
![2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B13373184.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13373185.png)
![N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine](/img/structure/B13373188.png)
![Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate](/img/structure/B13373191.png)
![3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373194.png)

![4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373211.png)
